molecular formula C18H21FN2O3 B12186776 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B12186776
M. Wt: 332.4 g/mol
InChI Key: XWLWZCDBHZASTK-UHFFFAOYSA-N
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Description

2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the intermediate: The initial step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol.

    Amidation: The intermediate is then reacted with an amine, such as 2-aminoethanol, under controlled conditions to form 2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol.

    Acylation: The final step involves the acylation of the amine with N-[(3-methoxyphenyl)methyl]acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used but may include substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(2-chlorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide
  • 2-{[2-(2-bromophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide
  • 2-{[2-(2-iodophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide

Uniqueness

The uniqueness of 2-{[2-(2-fluorophenoxy)ethyl]amino}-N-[(3-methoxyphenyl)methyl]acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C18H21FN2O3

Molecular Weight

332.4 g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)ethylamino]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H21FN2O3/c1-23-15-6-4-5-14(11-15)12-21-18(22)13-20-9-10-24-17-8-3-2-7-16(17)19/h2-8,11,20H,9-10,12-13H2,1H3,(H,21,22)

InChI Key

XWLWZCDBHZASTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CNCCOC2=CC=CC=C2F

Origin of Product

United States

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